Imidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
Imidazo[1,2-a]pyridine-3-carboxamide is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used as an inhibitor of β-site amyloid precursor protein-cleaving enzyme (BACE) .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology . An effective multi-step synthesis method has also been reported, achieving impressive yields ranging from 93% to 97% .Molecular Structure Analysis
Molecular docking simulation of molecules of N-(2-phenoxy)ethyl this compound (IPA) with Mycobacterium tuberculosis target (DNA gyrase) was carried out to evaluate their theoretical binding affinities .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid . The reaction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications
Antimycobacterial Lead Series
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as novel antimycobacterial agents. A study described the synthesis and structure-activity relationship of these compounds, highlighting their selective inhibition of Mycobacterium tuberculosis, without affecting gram-positive or gram-negative pathogens (Ramachandran et al., 2013).
Potent Anti-Tuberculosis Agents
Further research into imidazo[1,2-a]pyridine-3-carboxamides demonstrated their potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Some compounds in this class showed significant minimum inhibitory concentrations, indicating their potential as a new class of anti-TB agents (Moraski et al., 2013).
Continuous Flow Synthesis
The first continuous flow synthesis of certain imidazo[1,2-a]pyridine-2-carboxamides, an advancement over traditional in-flask methods, was developed. This process facilitated the multi-step synthesis of these compounds, including a Mur ligase inhibitor, without isolating intermediates (Herath et al., 2010).
Novel Antituberculosis Agents
A series of imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxyethyl) moiety was synthesized, displaying excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest a new direction for antitubercular agent development (Wu et al., 2016).
Active Agents Against Mycobacterium Avium
Imidazo[1,2-a]pyridine-3-carboxamides have also demonstrated activity against Mycobacterium avium strains, with significant activity observed in a mouse M. avium infection model. This indicates their potential as a new class of antibiotics for treating M. avium infections (Moraski et al., 2016).
Therapeutic Agent Scaffold
Imidazo[1,2-a]pyridine is a versatile scaffold in medicinal chemistry, with a broad range of applications including anticancer, antimycobacterial, and anticonvulsant activities. It has been featured in various marketed preparations, leading to efforts in structural modifications for novel therapeutic agents (Deep et al., 2016).
Synthesis and Functionalization Methods
Recent efforts have focused on developing new methods for synthesizing imidazo[1,2-a]pyridines using mild reaction conditions and inexpensive catalysts. This approach enhances biological activity and contributes to pharmaceutical applications (Ravi & Adimurthy, 2017).
Safety and Hazards
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBYQTGAXZOMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210869 | |
Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-45-0 | |
Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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